

# Cyclopropanesulfonamide: A Technical Guide to its Synthesis and Characterization

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## Compound of Interest

Compound Name: **Cyclopropanesulfonamide**

Cat. No.: **B116046**

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## Abstract

**Cyclopropanesulfonamide** is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique structural motif, combining a strained cyclopropyl ring with a sulfonamide functional group, imparts distinct physicochemical properties that are leveraged in the design of novel bioactive molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of **cyclopropanesulfonamide**, consolidating available data on its physical properties and spectroscopic analysis. While a definitive single-crystal X-ray structure of the parent molecule is not publicly available, this guide furnishes detailed experimental protocols and characterization data to support research and development activities involving this versatile compound.

## Physicochemical Properties

**Cyclopropanesulfonamide** is a white to almost-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>7</sub> NO <sub>2</sub> S	PubChem
Molecular Weight	121.16 g/mol	PubChem
Melting Point	95-98 °C	ChemicalBook
Appearance	White to almost white powder/crystal	CymitQuimica
CAS Number	154350-29-5	PubChem

Table 1: Physicochemical Properties of **Cyclopropanesulfonamide**

## Synthesis of Cyclopropanesulfonamide

A common and effective method for the synthesis of **cyclopropanesulfonamide** involves the reaction of cyclopropanesulfonyl chloride with ammonia. A detailed experimental protocol is provided below.

## Experimental Protocol: Synthesis from Cyclopropanesulfonyl Chloride

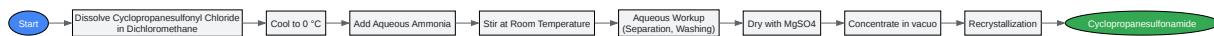
Materials:

- Cyclopropanesulfonyl chloride
- Ammonia (aqueous solution, e.g., 28-30%)
- Methanol
- Dichloromethane (or other suitable organic solvent)
- Anhydrous magnesium sulfate (or sodium sulfate)
- Round-bottom flask
- Magnetic stirrer

- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopropanesulfonyl chloride (1.0 eq) in a minimal amount of a suitable organic solvent such as dichloromethane at room temperature.
- Ammonolysis: Cool the solution in an ice bath to 0 °C. To the cooled solution, add an excess of aqueous ammonia (e.g., 10-15 eq) dropwise while stirring vigorously. The addition should be controlled to maintain the temperature below 10 °C.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure **cyclopropanesulfonamide** as a white solid.



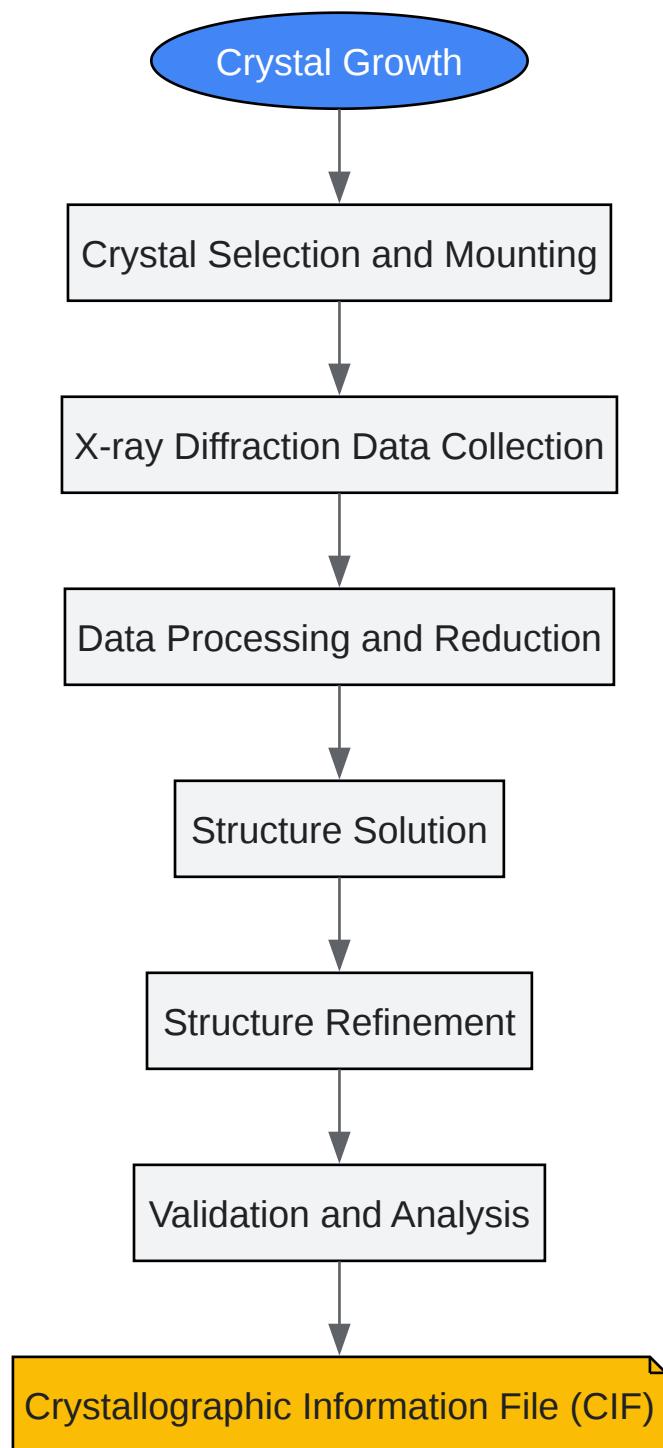
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Caption: Synthetic workflow for **cyclopropanesulfonamide**.

## Crystal Structure

As of the latest literature search, a definitive single-crystal X-ray diffraction study providing the detailed crystal structure of the parent **cyclopropanesulfonamide** ( $C_3H_7NO_2S$ ) is not publicly available. While the crystal structures of numerous sulfonamide derivatives have been reported, these do not provide the specific unit cell parameters, bond lengths, and bond angles for the core molecule of interest.

Researchers requiring precise crystal structure data are encouraged to perform single-crystal X-ray diffraction analysis on suitably grown crystals of **cyclopropanesulfonamide**. A general workflow for this process is outlined below.



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Caption: General workflow for single-crystal X-ray diffraction.

## Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of synthesized **cyclopropanesulfonamide**. The following sections detail the expected spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is a key tool for confirming the presence of the cyclopropyl group and the sulfonamide protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~2.5 (m)	Multiplet	1H	CH
~0.9 (m)	Multiplet	4H	CH <sub>2</sub>
~6.8 (br s)	Broad Singlet	2H	NH <sub>2</sub>

Table 2: <sup>1</sup>H NMR Data for **Cyclopropanesulfonamide**

<sup>13</sup>C NMR: The carbon NMR spectrum is expected to show two signals corresponding to the methine and methylene carbons of the cyclopropyl ring.

Chemical Shift ( $\delta$ ) ppm	Assignment
~30-35	CH
~5-10	CH <sub>2</sub>

Table 3: Predicted <sup>13</sup>C NMR Data for **Cyclopropanesulfonamide**

## Infrared (IR) Spectroscopy

The IR spectrum of **cyclopropanesulfonamide** will exhibit characteristic absorption bands for the N-H and S=O stretching vibrations.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	N-H Stretch
1350-1300	Strong	Asymmetric SO <sub>2</sub> Stretch
1160-1120	Strong	Symmetric SO <sub>2</sub> Stretch

Table 4: Characteristic IR Absorption Bands for **Cyclopropanesulfonamide**

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For **cyclopropanesulfonamide**, the expected molecular ion peak in a high-resolution mass spectrum would correspond to its exact mass.

Ion	Calculated m/z
[M+H] <sup>+</sup>	122.0270
[M+Na] <sup>+</sup>	144.0090

Table 5: Expected High-Resolution Mass Spectrometry Data for **Cyclopropanesulfonamide**

## Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of **cyclopropanesulfonamide**. While the absence of a publicly available crystal structure is a notable gap in the current body of knowledge, the provided experimental protocols and compiled spectroscopic data offer a robust starting point for researchers and professionals in the fields of drug discovery and agrochemical development. The detailed methodologies and characterization information herein are intended to facilitate the effective utilization of this important chemical building block in various scientific endeavors.

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